ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate

Description

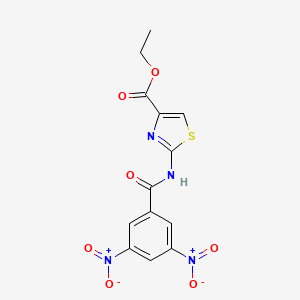

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3,5-dinitrobenzamido group and at position 4 with an ethyl ester. This structure confers unique electronic and steric properties due to the electron-withdrawing nitro groups and the hydrogen-bonding capability of the amide moiety.

Properties

IUPAC Name |

ethyl 2-[(3,5-dinitrobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O7S/c1-2-24-12(19)10-6-25-13(14-10)15-11(18)7-3-8(16(20)21)5-9(4-7)17(22)23/h3-6H,2H2,1H3,(H,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWFSCHUXJMROB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzamido group and the nitro substituents. The final step involves esterification to introduce the ethyl ester group. The reaction conditions often include the use of solvents like methanol and water, and reagents such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like zinc dust in methanol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Zinc dust in methanol.

Substitution: Potassium carbonate in a methanol-water mixture.

Major Products Formed

Oxidation: Further oxidized nitro derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The nitro groups and the thiazole ring play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the Thiazole 2-Position

Ethyl 2-Morpholino-1,3-Thiazole-4-Carboxylate

This analogue replaces the 3,5-dinitrobenzamido group with a morpholino ring. The morpholine substituent introduces a bulky, electron-rich tertiary amine, enhancing solubility in polar solvents. The melting point (88.5–90°C) is higher than methyl-substituted analogues but lower than the target compound, likely due to reduced hydrogen-bonding capacity compared to the amide group .

Ethyl 2-Methyl-1,3-Thiazole-4-Carboxylate

Substitution with a methyl group simplifies the structure, lowering steric hindrance and melting point (47–48°C). The absence of electron-withdrawing groups reduces reactivity in electrophilic substitutions, making it less suited for applications requiring strong intermolecular interactions .

Ethyl 5-Amino-2-(2,2,2-Trifluoroethyl)-1,3-Thiazole-4-Carboxylate

This derivative features a trifluoroethyl group at position 2 and an amino group at position 4. The trifluoroethyl group increases lipophilicity and metabolic stability, while the amino group enables further functionalization. Such modifications are common in medicinal chemistry to optimize pharmacokinetics .

Core Heterocycle Modifications

(R)-Ethyl 3-(3,5-Dinitrobenzamido)-4,4,4-Trifluorobutanoate

Replacing the thiazole with a butanoate ester eliminates the heterocyclic aromaticity, reducing planarity and conjugation. The 3,5-dinitrobenzamido group remains, but the lack of a rigid scaffold may decrease binding affinity in target interactions .

Analytical Data

- IR Spectroscopy: The target compound’s nitro groups exhibit strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch), absent in morpholino or methyl analogues. The amide C=O stretch (~1680 cm⁻¹) further differentiates it .

- NMR: The 3,5-dinitrobenzamido group produces distinct aromatic signals (δ 8.5–9.0 ppm) in ¹H NMR, while morpholino substituents show broad peaks for methylene protons (δ 3.5–4.0 ppm) .

Physicochemical and Economic Properties

| Compound | Melting Point (°C) | Solubility (Polar Solvents) | Cost (per 25g) |

|---|---|---|---|

| Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate | Not reported | Moderate (amide/nitro groups) | High (estimated) |

| Ethyl 2-morpholino-1,3-thiazole-4-carboxylate | 88.5–90 | High | ¥26,100 |

| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 47–48 | Moderate | ¥14,000 |

Cost data sourced from commercial catalogs; target compound’s cost inferred from synthetic complexity .

Biological Activity

Ethyl 2-(3,5-dinitrobenzamido)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and relevant studies associated with this compound.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of thiazole derivatives with dinitrobenzoyl chloride in the presence of bases like triethylamine. The general reaction scheme is as follows:

The product typically appears as a white solid after purification processes such as recrystallization and chromatography .

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. The mechanism of action is often associated with the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Ethyl 2-(4-methyl-3-nitrobenzamido)-thiazole-5-carboxylate | HeLa (Cervical Cancer) | 10.0 |

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. Studies show that thiazole derivatives can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in the inflammatory response. For example, a related compound demonstrated an IC50 value of 0.09 µM against COX-2 .

Table 2: Inhibition Data for COX and LOX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | LOX IC50 (µM) |

|---|---|---|---|

| This compound | 5.55 | 0.09 | 0.38 |

Case Study: In Vitro Evaluation

In a study published in PubMed, researchers synthesized a series of thiazole derivatives and evaluated their biological activities. Among these, this compound was found to exhibit promising anti-inflammatory effects by significantly reducing edema in animal models . Molecular docking studies provided insights into the binding interactions with COX-2 and LOX enzymes.

Case Study: Computational Studies

Computational evaluations have also been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may act as a dual inhibitor for both COX-2 and LOX pathways, enhancing its therapeutic potential in treating inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.